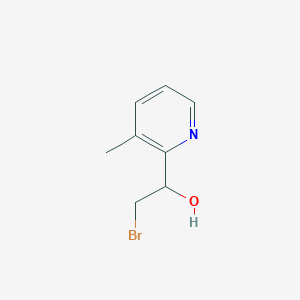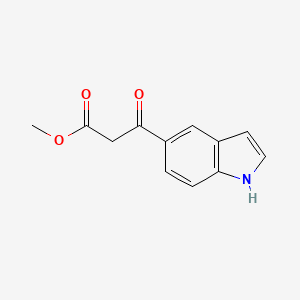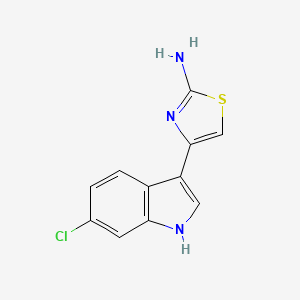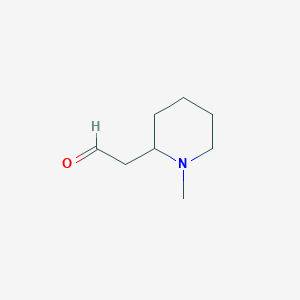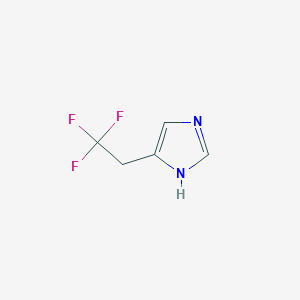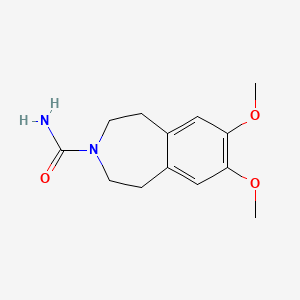![molecular formula C7H14ClNO B13593284 O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride](/img/structure/B13593284.png)
O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable substance in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations, and the product is subsequently purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
Scientific Research Applications
O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol:
Bicyclo[2.2.1]heptan-2-yl acetate: This compound has an acetate group instead of a hydroxylamine group.
Uniqueness
O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride is unique due to its hydroxylamine group, which imparts distinct reactivity and functionality compared to other bicyclic compounds. This makes it a valuable reagent in various chemical and biological applications.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
O-(2-bicyclo[2.2.1]heptanyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-9-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H |
InChI Key |
APINYKZONOQEPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


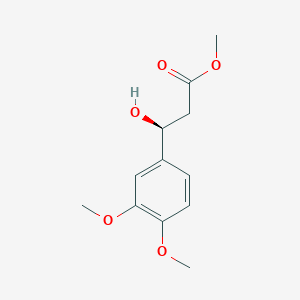
![Tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate](/img/structure/B13593209.png)
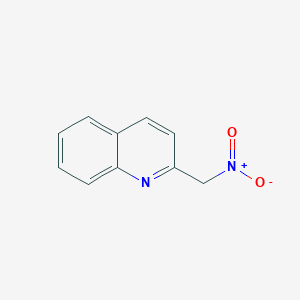

![1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13593221.png)
